molecular formula C18H20ClN3O3S2 B11385484 Methyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11385484
M. Wt: 426.0 g/mol
InChI Key: FJPDKFORLUZWFM-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a chloro and propan-2-ylsulfanyl group, an amido linkage, and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, which can be achieved through the reaction of 2,4-dichloropyrimidine with isopropyl mercaptan under basic conditions to introduce the propan-2-ylsulfanyl group . The chloro group is then introduced via chlorination reactions.

The tetrahydrobenzothiophene moiety can be synthesized through cyclization reactions involving appropriate thiol and alkene precursors. The final step involves coupling the pyrimidine and tetrahydrobenzothiophene intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 2-[5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrimidine ring with a tetrahydrobenzothiophene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20ClN3O3S2

Molecular Weight

426.0 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H20ClN3O3S2/c1-9(2)26-18-20-8-11(19)14(21-18)15(23)22-16-13(17(24)25-3)10-6-4-5-7-12(10)27-16/h8-9H,4-7H2,1-3H3,(H,22,23)

InChI Key

FJPDKFORLUZWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl

Origin of Product

United States

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